molecular formula C24H18FN5O2 B11501615 4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide

4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide

Cat. No.: B11501615
M. Wt: 427.4 g/mol
InChI Key: LZUCKSUQSPWRJA-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide is a synthetic organic compound that belongs to the class of triazolophthalazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide involves inhibition of kinase activity. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Foretinib: Another kinase inhibitor targeting c-Met and VEGFR-2.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.

Uniqueness

4-Fluoro-N-[4-({6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}methoxy)phenyl]benzamide is unique due to its specific triazolophthalazine core, which provides distinct binding properties and potentially lower toxicity compared to other kinase inhibitors. Its dual inhibition of c-Met and VEGFR-2 makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C24H18FN5O2

Molecular Weight

427.4 g/mol

IUPAC Name

4-fluoro-N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C24H18FN5O2/c1-15-20-4-2-3-5-21(20)23-28-27-22(30(23)29-15)14-32-19-12-10-18(11-13-19)26-24(31)16-6-8-17(25)9-7-16/h2-13H,14H2,1H3,(H,26,31)

InChI Key

LZUCKSUQSPWRJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)COC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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